N-benzyl-4-bromo-2-nitroaniline
Description
N-Benzyl-4-bromo-2-nitroaniline is a substituted aniline derivative characterized by a benzyl group attached to the nitrogen atom of the aniline core, with bromine and nitro substituents at the 4- and 2-positions of the aromatic ring, respectively. Its structure combines electron-withdrawing (nitro, bromine) and electron-donating (benzyl) groups, creating unique electronic and steric properties that influence reactivity and intermolecular interactions .
The bromine substituent is typically introduced via electrophilic substitution or halogen-exchange reactions.
Properties
Molecular Formula |
C13H11BrN2O2 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
N-benzyl-4-bromo-2-nitroaniline |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
RIKPCPQNHLTPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-benzyl-4-bromo-2-nitroaniline with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Position Isomers
Key Findings :
- Positional isomerism significantly alters physicochemical properties. For example, N-benzyl-2-bromo-4-nitroaniline (2-Br, 4-NO₂) exhibits higher toxicity compared to the 4-Br, 2-NO₂ isomer, likely due to differences in electronic effects influencing metabolic pathways .
- The parent compound 4-bromo-2-nitroaniline (lacking the N-benzyl group) has a lower molecular weight (217.02 vs. 323.14) and higher solubility in polar solvents due to reduced steric hindrance .
Functional Group Variations
Key Findings :
- Replacing the N-benzyl group with a benzamide (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) introduces hydrogen-bonding capacity, influencing crystallization behavior and supramolecular assembly .
- Methoxy and methyl substituents (e.g., 4-bromo-2-methoxy-N-methyl-6-nitroaniline) reduce steric bulk compared to benzyl, enhancing solubility but decreasing thermal stability .
Substituent Electronic Effects
Key Findings :
- The electron-withdrawing nitro and bromine groups in this compound deactivate the aromatic ring, directing electrophilic attacks to specific positions and stabilizing intermediates in nucleophilic aromatic substitution (SNAr) reactions .
- Electron-donating groups (e.g., 4-OCH₃ in 3-bromo-N-(4-methoxybenzyl)-2-nitroaniline) increase ring activation, altering reaction pathways compared to the reference compound .
Preparation Methods
Nitration of 4-Bromoaniline
4-Bromoaniline undergoes nitration in mixed acid systems (H₂SO₄/HNO₃) to yield 4-bromo-2-nitroaniline. The nitro group preferentially occupies the ortho position due to the electron-donating effect of the amine group, which directs electrophilic substitution. However, over-nitration and oxidative decomposition necessitate careful temperature control (0–5°C) and stoichiometric moderation.
Reaction Conditions
Bromination of 2-Nitroaniline
An alternative route involves brominating 2-nitroaniline using bromine (Br₂) in acetic acid. The bromine atom is introduced para to the nitro group, leveraging the meta-directing influence of the nitro functionality. This method avoids the handling of volatile nitrating agents but faces challenges in regioselectivity and byproduct formation.
Optimized Protocol
N-Benzylation of 4-Bromo-2-nitroaniline
Introducing the benzyl group to the amine nitrogen of 4-bromo-2-nitroaniline is achieved through nucleophilic substitution or reductive amination. The electron-withdrawing nitro and bromo groups reduce the amine’s nucleophilicity, necessitating strong bases or catalytic activation.
Alkylation with Benzyl Halides
The most direct method employs benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing the transition state.
Representative Procedure
-
Substrate: 4-Bromo-2-nitroaniline (1.0 eq)
-
Alkylating Agent: Benzyl bromide (1.2 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: DMF, 80°C, 12 hours
-
Workup: Aqueous extraction and silica gel chromatography
Key Challenges
Reductive Amination
For substrates sensitive to alkylation conditions, reductive amination offers a milder alternative. Benzaldehyde reacts with 4-bromo-2-nitroaniline under hydrogenation (H₂, Pd/C) or borohydride (NaBH₃CN) conditions to form the N-benzyl derivative.
Optimized Parameters
-
Catalyst: 10% Pd/C (0.1 eq)
-
Reducing Agent: H₂ (1 atm)
-
Solvent: Methanol, room temperature, 6 hours
Industrial-Scale Considerations
Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and waste management. The patent CN102718659A highlights a sodium-mediated carboxylation route for related bromonitro compounds, suggesting adaptable methodologies for N-benzylation.
Solvent and Reagent Selection
-
Cost-Effective Solvents: Cyclohexane and isohexane replace DMF in large-scale reactions, reducing toxicity and facilitating recycling.
-
Metal Sodium Utilization: Sodium metal in hydrocarbon solvents enables efficient deprotonation and minimizes side reactions, achieving yields >90% in carboxylation steps.
Process Intensification
-
Continuous Flow Systems: Microreactors enhance heat transfer and mixing for exothermic benzylation reactions.
-
In-Line Purification: Liquid-liquid extraction and distillation units integrated into reaction streams improve throughput.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing this compound:
Q & A
Q. What are the primary synthetic routes for preparing N-benzyl-4-bromo-2-nitroaniline?
this compound can be synthesized via nucleophilic substitution or coupling reactions. A key method involves bromination of N-benzyl-2-nitroaniline precursors. For example, bromoacetyl chloride can react with 4-benzylamino-nitrobenzene under controlled conditions to introduce the bromine substituent (e.g., refluxing in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
Q. How can researchers confirm the purity and structural integrity of this compound?
Standard methods include:
- Melting point analysis : Compare experimental values (e.g., 128–132°C for structurally similar bromonitroaniline derivatives) with literature data .
- NMR spectroscopy : Use and NMR to verify substitution patterns (e.g., aromatic protons near 7–8 ppm, benzyl CH at ~4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 321.02 for CHBrNO) .
Q. What are the critical physical properties to characterize for this compound in material science applications?
Key properties include:
- Refractive index : Measured via terahertz time-domain spectroscopy (THz-TDS), with values between 1.5–2.3 depending on crystal orientation .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., >200°C for nitroaniline derivatives) .
- Crystallinity : Single-crystal X-ray diffraction (XRD) to determine molecular packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the bromine substituent influence the nonlinear optical (NLO) properties of this compound?
The bromine atom enhances hyperpolarizability by increasing electron-withdrawing effects, which amplifies second-harmonic generation (SHG) activity. Experimental studies on N-benzyl-MNA (a related compound) show SHG intensities up to twice that of unsubstituted analogs, attributed to optimized molecular dipole alignment in the crystal lattice . Advanced characterization involves:
Q. How can researchers resolve contradictions in spectroscopic data for nitroaniline derivatives?
Contradictions often arise from solvent effects, polymorphism, or impurities. For example:
Q. What strategies optimize crystal growth for this compound in NLO applications?
Q. How does the nitro group’s position affect reactivity in further functionalization?
The nitro group at the 2-position directs electrophilic substitution to the 5-position (meta to nitro, para to bromine). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
